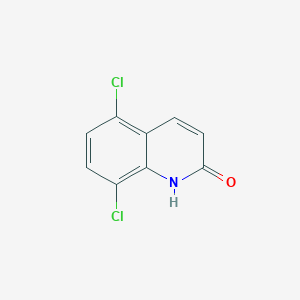

5,8-dichloro-1,2-dihydroquinolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dichloro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBMALNNSRXZJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=CC(=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5,8 Dichloro 1,2 Dihydroquinolin 2 One and Its Derivatives

Strategies for the Direct Synthesis of 5,8-Dichloro-1,2-dihydroquinolin-2-one

The construction of the this compound core can be achieved through several synthetic routes, primarily involving the formation of the heterocyclic ring from appropriately substituted acyclic precursors.

Multistep Reaction Sequences from Precursor Compounds

The synthesis of this compound can be accomplished through well-established methods for quinoline (B57606) synthesis, such as the Conrad-Limpach or Knorr syntheses, adapted for the specific substitution pattern. wikipedia.orgwikipedia.org These methods typically involve the condensation of a substituted aniline (B41778) with a β-ketoester or a related dicarbonyl compound, followed by a cyclization step.

For instance, a plausible route would involve the reaction of 2,5-dichloroaniline (B50420) with a suitable β-ketoester, such as ethyl acetoacetate. The initial condensation would form an enamine or a Schiff base intermediate, which upon thermal or acid-catalyzed cyclization, would yield the corresponding 4-hydroxyquinoline (B1666331) derivative. Subsequent tautomerization would lead to the more stable quinolin-2-one form. The high temperatures often required for the cyclization step can be a limitation, but the use of high-boiling solvents can improve yields. nih.gov

Another approach involves the intramolecular Friedel-Crafts cyclization of an N-aryl-β-halopropionamide. For the synthesis of this compound, this would entail the preparation of N-(2,5-dichlorophenyl)-3-chloropropionamide. Treatment of this precursor with a Lewis acid, such as aluminum chloride, would promote the intramolecular electrophilic aromatic substitution to form the desired dihydroquinolinone ring system. Careful control of the reaction conditions is crucial to avoid unwanted side reactions.

Oxidative Approaches to Dihydroquinolinone Formation

Oxidative methods can also be employed to form the dihydroquinolinone ring or to introduce the desired oxidation state. While specific examples for the direct synthesis of this compound using these reagents are not extensively documented, analogous reactions suggest their potential applicability.

Selenium Dioxide (SeO2): Selenium dioxide is a well-known oxidizing agent used for the allylic oxidation of alkenes and the oxidation of α-methylene groups adjacent to carbonyls, a transformation known as the Riley oxidation. adichemistry.comnih.gov In the context of quinoline synthesis, SeO2 has been used for the functionalization of pre-existing quinoline rings. researchgate.net A potential, though less direct, application could involve the oxidation of a suitable precursor, such as 5,8-dichloro-1,2,3,4-tetrahydroquinoline, to introduce the carbonyl group at the 2-position. However, controlling the regioselectivity of such an oxidation could be challenging.

Sodium Chlorate (B79027) (NaClO3): Sodium chlorate is a powerful oxidizing agent, but its application in the direct synthesis of dihydroquinolinones is not a standard method. Its primary use in organic synthesis is often in combination with other reagents for specific oxidative transformations.

Functionalization and Derivatization at Key Positions (e.g., C2, C6, C7)

The chlorine substituents on the benzene (B151609) ring of this compound and the reactive positions on the heterocyclic core offer multiple avenues for further chemical modification.

Nucleophilic Substitution Reactions with Varied Agents (e.g., amines, alcohols, thiols)

The chlorine atoms at the C5 and C8 positions of the quinolinone ring are susceptible to nucleophilic aromatic substitution (SNAr), although the reactivity is influenced by the electron-withdrawing nature of the quinolinone system. Reactions with various nucleophiles such as amines, alcohols (alkoxides), and thiols (thiolates) can lead to the introduction of a wide range of functional groups. For instance, the reaction of chloroquinolines with amines is a common method for the synthesis of aminoquinoline derivatives. mdpi.com The reactivity of the chloro groups can be influenced by the reaction conditions, including the choice of solvent, base, and temperature.

The following table summarizes representative nucleophilic substitution reactions on chloroquinoline systems, which can be considered analogous to potential reactions of this compound.

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Amines (e.g., piperidine, aniline) | Amino-substituted quinolinones | Heating in a suitable solvent (e.g., ethanol, DMF), often in the presence of a base. |

| Alcohols/Alkoxides (e.g., sodium methoxide) | Alkoxy-substituted quinolinones | Reaction with the corresponding alkoxide in an alcoholic solvent. |

| Thiols/Thiolates (e.g., sodium thiophenoxide) | Thioether-substituted quinolinones | Reaction with the corresponding thiolate in a polar aprotic solvent. |

Palladium-Catalyzed Cross-Coupling Protocols (e.g., Suzuki-Miyaura reaction)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. libretexts.org These reactions allow for the coupling of the chloro-substituted quinolinone with a variety of organoboron reagents, such as boronic acids and esters. This methodology enables the introduction of aryl, heteroaryl, and alkyl groups at the positions of the chlorine atoms. uwindsor.canih.govresearchgate.netnih.gov

The general scheme for a Suzuki-Miyaura reaction on a dichloroquinolinone would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for achieving high yields and selectivity. The differential reactivity of the two chlorine atoms (at C5 and C8) might allow for selective mono- or di-arylation under carefully controlled conditions.

Below is a table illustrating the potential scope of the Suzuki-Miyaura reaction for the derivatization of this compound.

| Organoboron Reagent | Introduced Group | Potential Product |

|---|---|---|

| Phenylboronic acid | Phenyl | 5-Phenyl-8-chloro-1,2-dihydroquinolin-2-one or 5,8-diphenyl-1,2-dihydroquinolin-2-one |

| Thiophene-2-boronic acid | 2-Thienyl | 5-(Thiophen-2-yl)-8-chloro-1,2-dihydroquinolin-2-one or 5,8-di(thiophen-2-yl)-1,2-dihydroquinolin-2-one |

| Methylboronic acid | Methyl | 5-Methyl-8-chloro-1,2-dihydroquinolin-2-one or 5,8-dimethyl-1,2-dihydroquinolin-2-one |

Photocyclization and Cycloaddition Reactions in Quinoline Systems

The quinoline ring system can participate in various photochemical reactions, including photocyclization and cycloaddition reactions. msu.edu These reactions can be used to construct more complex fused heterocyclic systems. For example, intramolecular photocyclization of a quinolinone bearing a suitable side chain could lead to the formation of a new ring.

Cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, involving the double bonds of the quinolinone ring are also conceivable, potentially leading to novel polycyclic structures. The presence of the chlorine atoms and the lactam functionality would influence the electronic properties of the diene and dienophile components of the quinolinone system, thereby affecting its reactivity in such transformations. Photochemical reactions of quinoline derivatives have been reported, including photorearrangement reactions. nih.govtsijournals.com

Complexation with Transition Metal Ions

The quinoline nucleus, a key structural feature of this compound, is well-regarded for its ability to coordinate with metal ions. researchgate.net Quinoline-based ligands, particularly those designed as Schiff bases, have been extensively studied for their complexation with 3d transition metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). westernsydney.edu.aursc.orgnih.gov These interactions lead to the formation of coordination complexes with diverse structures, including mononuclear and dinuclear species. westernsydney.edu.aursc.org

The coordination ability of these ligands is a foundational aspect of their application in various chemical fields. nih.gov For instance, a Schiff base ligand incorporating both julolidine (B1585534) and quinoline moieties has been synthesized and its complexation behavior with several 3d transition metals investigated. westernsydney.edu.aursc.org The resulting complexes exhibit varied structural geometries, from square planar for Cu(II) to more complex bridged structures for Mn(II) and Zn(II). westernsydney.edu.aursc.org

While research on the direct complexation of this compound is specific, the broader family of quinoline derivatives provides a strong precedent for its potential as a ligand. The coordination typically involves the nitrogen atom of the quinoline ring and other nearby functional groups, which can chelate to a metal center. aut.ac.nz The electronic properties of the quinoline ring, influenced by substituents like the chloro groups in this compound, can modulate the stability and properties of the resulting metal complexes.

Table 1: Examples of Transition Metal Complexes with Quinoline-Based Ligands

| Metal Ion | Ligand Type | Resulting Complex Structure | Reference |

|---|---|---|---|

| Mn(II) | Julolidine-Quinoline Schiff Base | Dinuclear, bridged by methanol (B129727) molecules | westernsydney.edu.aursc.org |

| Co(II) | Julolidine-Quinoline Schiff Base | Mononuclear, 1:2 metal-to-ligand ratio | westernsydney.edu.aursc.org |

| Ni(II) | Julolidine-Quinoline Schiff Base | Mononuclear, 1:2 metal-to-ligand ratio | westernsydney.edu.aursc.org |

| Cu(II) | Julolidine-Quinoline Schiff Base | Mononuclear, square planar geometry | westernsydney.edu.aursc.org |

| Zn(II) | Julolidine-Quinoline Schiff Base | Dinuclear, bridged by acetate (B1210297) anions | westernsydney.edu.aursc.org |

Regioselectivity and Stereoselectivity Aspects in this compound Synthesis

The synthesis of substituted 3,4-dihydroquinolin-2-ones often raises significant questions of regioselectivity and stereoselectivity. The precise placement of substituents on the heterocyclic ring is critical and is dictated by the chosen synthetic route and reaction conditions.

Regioselectivity: In multicomponent reactions used to synthesize 1,2-dihydroquinolines, high regioselectivity can be achieved. For instance, the reaction between a 3-substituted aniline and a non-symmetrical ketone can potentially yield four regioisomers, but under catalysis by magnesium bromide, principally a single product is formed. researchgate.net Similarly, in the synthesis of dihydroquinoxalin-2(1H)-ones, the regioselectivity of cyclocondensation between monosubstituted o-phenylenediamines and aroylpyruvates can be controlled and even switched by using different additives like p-TsOH or HOBt/DIC. nih.gov This control is often attributed to the differential nucleophilicity of the reacting amino groups or the electrophilicity of the ketone groups under specific catalytic conditions. nih.gov Ruthenium-catalyzed cyclization of 1,4,2-dioxazol-5-ones also proceeds with excellent regioselectivity to form dihydroquinoline-2-ones. organic-chemistry.org

Stereoselectivity: Many modern synthetic methods for dihydroquinolin-2-ones exhibit high stereoselectivity, yielding predominantly or exclusively one stereoisomer. Radical addition/cyclization reactions of N-arylcinnamamides, whether catalyzed by silver, copper, or conducted metal-free, frequently produce products with high diastereoselectivity, often favoring the trans isomer. mdpi.com This preference for the trans configuration is explained by the formation of a more stable six-membered ring intermediate that minimizes steric strain between bulky substituents. mdpi.com Conversely, electrophilic sulfenylation and cyclization of N-arylcinnamamides can yield cis-4-aryl-3-arylthio-substituted products with high stereoselectivity. mdpi.com An aza-Michael addition reaction between hydrazinylquinolinones and ethyl propiolate has been shown to be stereoselective, exclusively forming the E-configuration of the resulting 1,2-dihydroquinolinehydrazonopropanoate derivatives, as confirmed by X-ray analysis. nih.gov

Table 2: Stereochemical Outcomes in Dihydroquinolin-2-one Synthesis

| Reaction Type | Catalyst/Reagent | Primary Stereochemical Outcome | Reference |

|---|---|---|---|

| Radical Addition/Cyclization | Silver-catalyzed | Excellent diastereoselectivity (often trans) | mdpi.com |

| Radical Addition/Cyclization | Copper-catalyzed | Sole trans-DHQO obtained | mdpi.com |

| Cascade Radical Addition/Cyclization | Metal-free (TBAB/K₂S₂O₈) | High stereoselectivity (trans) | mdpi.com |

| Electrophilic Sulfenylation/Cyclization | BF₃·OEt₂ | High stereoselectivity (cis) | mdpi.com |

| Aza-Michael Addition | None (thermal) | Exclusive E-configuration | nih.gov |

Reaction Mechanisms and Pathways in the Synthesis of Dihydroquinolinone Derivatives

The formation of the dihydroquinolinone core can proceed through several distinct mechanistic pathways, largely dependent on the starting materials and catalysts employed.

Radical Pathways: A significant number of synthetic routes to dihydroquinolin-2(1H)-ones (DHQOs) involve radical intermediates. mdpi.com These reactions are often initiated by metal catalysts (e.g., copper, silver, manganese, nickel) or by visible-light photoredox catalysis. mdpi.com A common pathway involves the generation of a radical species (e.g., trifluoromethyl radical, alkyl radical, or acyl radical) which then adds to the C=C double bond of an α,β-unsaturated N-arylamide. mdpi.com This addition is followed by an intramolecular cyclization onto the aryl ring to form a six-membered ring intermediate. Subsequent single-electron oxidation and deprotonation steps yield the final dihydroquinolinone product. mdpi.com The regioselectivity of the initial radical addition is often governed by the stability of the resulting radical intermediate. mdpi.com

Electrophilic Cyclization: Another prevalent mechanism is electrophilic cyclization. In one example, the reaction of an N-arylcinnamide with an N-thiosuccinimide in the presence of a Lewis acid like BF₃·OEt₂ generates an electrophilic thio-intermediate. mdpi.com This intermediate undergoes electrophilic addition to the alkene, creating a carbocationic intermediate which then undergoes intramolecular cyclization (an electrophilic aromatic substitution) to form the dihydroquinolinone ring system, followed by proton release to restore aromaticity. mdpi.com

Domino and Cascade Reactions: The synthesis of dihydroquinolinones is often achieved through efficient domino (or cascade) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov These sequences can be initiated by various events, including the formation of a Knoevenagel adduct, followed by a nucleophilic addition and a subsequent electrocyclic ring closure. nih.gov Palladium-catalyzed carbonylation reactions can also lead to dihydroquinolinones through a mechanism involving Sonogashira carbonylation followed by cyclization upon the addition of an amine. mdpi.com

Pericyclic Reactions: Ring-closing carbonyl-olefin metathesis (RCCOM) represents a pathway involving pericyclic reactions. nih.gov A hydrazine-catalyzed strategy for synthesizing 1,2-dihydroquinolines involves a [3+2] cycloaddition between a hydrazine (B178648) and the carbonyl-olefin substrate, followed by a cycloreversion to release the dihydroquinoline product. nih.gov

These varied mechanisms highlight the versatility of synthetic approaches to the dihydroquinolinone scaffold, allowing for the construction of a wide array of substituted derivatives through carefully controlled reaction pathways.

Advanced Spectroscopic and Crystallographic Elucidation of 5,8 Dichloro 1,2 Dihydroquinolin 2 One Structures

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Bond Geometries

A definitive analysis of molecular conformation, including precise bond lengths, bond angles, and torsion angles, requires experimental data from X-ray crystallography. This technique maps the electron density of a crystalline sample to determine the exact spatial arrangement of its atoms. While computational chemistry can predict these properties, the user's request for an article based on advanced elucidation implies reliance on experimental crystallographic data, which could not be located for 5,8-dichloro-1,2-dihydroquinolin-2-one.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The study of crystal packing and the quantification of intermolecular forces such as hydrogen bonds and π-π stacking are direct outcomes of single-crystal X-ray diffraction analysis. This analysis reveals how individual molecules are arranged within the crystal lattice and provides the geometric parameters (distances and angles) that define the strength and nature of these non-covalent interactions. As the crystal structure for this compound has not been publicly reported, a detailed and accurate description of its crystal packing and specific intermolecular interactions cannot be produced.

Hirshfeld Surface and Fingerprint Plot Analysis of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. However, the calculation of the Hirshfeld surface and the generation of the corresponding 2D fingerprint plots are entirely dependent on a known crystal structure (from a CIF file). These plots graphically summarize the nature and prevalence of different types of intermolecular contacts. Without the crystal structure data for this compound, performing a Hirshfeld analysis is impossible. While the technique is well-established for many related quinoline (B57606) derivatives, applying findings from different molecules to the subject compound would be speculative and scientifically unsound, violating the strict focus of this article.

The information required to construct the specified article sections for this compound is not available in the public domain. The advanced crystallographic and spectroscopic elucidation requested cannot be performed without experimental structural data.

Computational Chemistry and Theoretical Investigations of 5,8 Dichloro 1,2 Dihydroquinolin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of quinoline (B57606) derivatives. nih.govresearchgate.net DFT methods are used to determine the optimized molecular structure and to calculate various electronic properties. researchgate.net By modeling the electron density, DFT provides a basis for analyzing the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.net Time-Dependent DFT (TD-DFT) extends these principles to study the excited states of molecules, making it invaluable for predicting electronic absorption spectra. researchgate.net

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. mdpi.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. mdpi.com

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). schrodinger.com This gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comemerginginvestigators.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. mdpi.com For 5,8-dichloro-1,2-dihydroquinolin-2-one, the distribution of HOMO and LUMO orbitals would likely be spread across the quinoline ring system, with the electron-withdrawing chlorine atoms influencing the electron density distribution. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Parameters This table illustrates the typical parameters derived from a DFT calculation for a molecule like this compound. The values are conceptual and serve to define the terms.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue denotes areas of low electron density and positive electrostatic potential (prone to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity. The regions near the electronegative chlorine atoms would also exhibit negative potential. Conversely, the hydrogen atom attached to the nitrogen in the quinolinone ring would likely be a site of positive potential (blue), making it susceptible to nucleophilic interaction.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors are calculated using DFT and help in understanding the global reactivity trends of a molecule. nih.govresearchgate.net

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1 / η) and indicates a molecule's polarizability.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η. A higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.net

These parameters offer a comprehensive framework for predicting the chemical behavior of this compound in various chemical reactions.

Table 2: Global Chemical Reactivity Descriptors This table defines the key reactivity descriptors calculated from DFT and their general interpretation in chemical reactivity studies.

Topological Studies of Intermolecular and Intramolecular Interactions

The interactions between and within molecules are crucial for determining their physical properties and biological activity. Topological analyses provide methods to visualize and characterize these noncovalent interactions.

Noncovalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak intermolecular and intramolecular interactions in real space. mdpi.com This method is based on the relationship between the electron density (ρ) and its Reduced Density Gradient (RDG). mdpi.com The RDG is a dimensionless quantity that highlights regions where the electron density is changing slowly, which is characteristic of noncovalent interactions.

By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, different types of interactions can be distinguished:

Strong, attractive interactions (e.g., hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ, typically shown as blue isosurfaces.

Weak interactions (e.g., van der Waals forces): Indicated by values of sign(λ₂)ρ close to zero, represented by green isosurfaces.

Repulsive interactions (e.g., steric clashes): Corresponding to large positive values of sign(λ₂)ρ, visualized as red isosurfaces.

For this compound, NCI and RDG analyses would be instrumental in identifying potential hydrogen bonding involving the N-H group and the carbonyl oxygen, as well as van der Waals interactions involving the aromatic rings and chlorine atoms. This provides a detailed picture of the forces that govern its molecular aggregation and crystal packing.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and understand the nature of chemical bonding and electron pairing within a molecule. wikipedia.orgresearchgate.net These analyses provide a chemically intuitive picture of electron distribution, distinguishing between covalent bonds, lone pairs, and core electrons. wikipedia.org

For the related compound, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399), ELF and LOL analyses were performed to investigate its intermolecular interactions. eurjchem.com The topological studies, which include ELF and LOL, help in understanding non-covalent interactions (NCI). The ELF analysis reveals areas of high electron localization, which correspond to covalent bonds and lone pairs. For instance, high ELF values are observed in the regions of the C-C, C-H, C=O, and C-Cl bonds, indicating strong covalent character. The LOL analysis complements this by providing a clear representation of electron-rich regions, particularly highlighting the spatial arrangement of bonding and non-bonding electron pairs. In the quinoline ring system, these analyses show the delocalization of π-electrons, which is characteristic of aromatic systems. The presence of chlorine atoms and the carbonyl group introduces significant electronic perturbations, which are clearly visualized by mapping the ELF and LOL basins. eurjchem.com

Table 1: Key Observations from ELF and LOL Analysis for 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde This table is based on the findings for a closely related compound and provides an inferential understanding for this compound.

| Analysis Type | Observation | Chemical Interpretation |

| ELF | High localization values in C=C and C=O regions. | Indicates strong covalent double bonds. |

| ELF | Distinct basins around Chlorine and Oxygen atoms. | Corresponds to lone pair electrons. |

| LOL | High locator values between bonded atoms. | Visualizes the spatial regions of covalent bonds. |

| LOL | Delocalized patterns across the quinoline ring. | Confirms the aromatic character and π-electron delocalization. |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. dergi-fytronix.comnih.gov It provides a detailed picture of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy E(2). A higher E(2) value indicates a more intense interaction and greater stabilization of the system. mdpi.com

Table 2: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde This table is illustrative of the types of interactions and stabilization energies found in the closely related compound 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O1 | π(C2-C3) | 25.4 | Lone Pair -> Antibonding π |

| LP (2) Cl1 | σ(C4-C5) | 5.8 | Lone Pair -> Antibonding σ |

| LP (2) Cl2 | σ(C6-C7) | 6.1 | Lone Pair -> Antibonding σ |

| π (C5-C6) | π(C7-C8) | 20.1 | π -> Antibonding π |

| π (C7-C8) | π*(C9-N1) | 18.9 | π -> Antibonding π |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in modern technologies like optical signal processing, data storage, and telecommunications. jhuapl.edu Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit significant NLO responses. ekb.eg Computational methods, such as DFT, are widely used to predict the NLO properties of new materials by calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). uobasrah.edu.iqnanobioletters.com

Theoretical studies on halogenated dihydroquinolinones have shown that these compounds are promising NLO materials. rsc.orgrsc.org For the related 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, DFT calculations were used to determine its NLO properties. eurjchem.com The first hyperpolarizability (β) is a key indicator of a molecule's NLO activity. The calculated β value for this compound was found to be significantly higher than that of urea, a standard reference material for NLO studies. This enhanced NLO response is attributed to the intramolecular charge transfer from the electron-donating hydroxyl group and chlorine atoms to the electron-accepting carbonyl and quinoline ring system. The delocalized π-electron framework facilitates this charge transfer, which is essential for a large hyperpolarizability. These findings suggest that this compound, with its similar dichlorinated quinolinone core, is also expected to possess notable NLO properties. eurjchem.com

Table 3: Calculated NLO Properties for 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde Data derived from a computational study on a closely related compound. eurjchem.com

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 3.58 | Debye |

| Mean Polarizability (α) | -0.15 x 10-23 | esu |

| First Hyperpolarizability (β) | 1.34 x 10-30 | esu |

Solvent Effects on the Electronic and Structural Properties of this compound (e.g., using IEFPCM Solvation Model)

The electronic and structural properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models like the Polarizable Continuum Model (PCM), and specifically its Integral Equation Formalism variant (IEFPCM), are effective in simulating the effects of a solvent on a solute molecule. gaussian.commedjchem.com These models place the solute in a cavity within a dielectric continuum representing the solvent, allowing for the calculation of properties in a more realistic environment.

For 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, the IEFPCM model was used to study its behavior in different solvents, including ethanol, DMSO, and water. eurjchem.com The study examined the impact of solvent polarity on the molecule's geometry, solvation energies, dipole moment, and electronic transitions. The results showed that as the polarity of the solvent increases, the dipole moment of the molecule also tends to increase, indicating a greater charge separation in the solute. The HOMO-LUMO energy gap, a measure of chemical reactivity and electronic excitation energy, was also found to be solvent-dependent. Generally, polar solvents can stabilize the charge-separated excited state, leading to a red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum. researchgate.net These findings underscore the importance of considering solvent effects when predicting the properties and behavior of such compounds in solution. eurjchem.com

Table 4: Solvent-Dependent Properties of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (Illustrative) Based on theoretical investigations of a similar compound using the IEFPCM model. eurjchem.com

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ) (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 3.58 | 4.15 |

| Ethanol | 24.55 | 5.21 | 4.01 |

| DMSO | 46.7 | 5.65 | 3.98 |

| Water | 78.39 | 5.76 | 3.97 |

Structure Activity Relationship Sar and Molecular Interaction Studies of 5,8 Dichloro 1,2 Dihydroquinolin 2 One Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. By quantifying the effects of various molecular features, these models can predict the activity of novel compounds and provide insights into their mechanisms of action.

The foundation of a robust QSAR/QSPR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For quinolinone derivatives, a range of descriptors are calculated to capture their electronic, steric, and hydrophobic characteristics. nih.govdergipark.org.tr

Key molecular descriptors considered in the analysis of quinolinone and related quinolinequinone derivatives include:

Electronic Descriptors : These describe the electronic aspects of the molecule. Examples include the dipole moment, ionization potential, electron affinity, and electronegativity. The distribution of charges within the molecule, reflected by the dipole moment, can significantly influence interactions with polar biological targets. dergipark.org.tr

Steric/Topological Descriptors : These relate to the size and shape of the molecule. Descriptors such as molecular volume and molar refractivity are crucial for understanding how a molecule fits into a receptor's binding site. dergipark.org.tr

Hydrophobic Descriptors : The octanol-water partition coefficient (log P) is a critical descriptor that quantifies a molecule's lipophilicity. This property governs the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.govdergipark.org.tr

Quantum-Chemical Descriptors : Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also employed to understand the molecule's reactivity and electronic transition capabilities. dergipark.org.tr

A theoretical study on a series of 5,8-quinolinequinone derivatives, which are structurally related to the target compound, calculated a variety of these descriptors. dergipark.org.tr The correlation between these descriptors and biological activities, such as anti-proliferative and anti-inflammatory effects, forms the basis for developing predictive models. For instance, in a study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, 199 different 2D and 3D descriptors were generated to build QSAR models. nih.gov

Table 1: Examples of Molecular Descriptors Calculated for a Series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid Derivatives. nih.gov

| Descriptor | Description |

| logP (o/w) | Octanol-water partition coefficient, a measure of hydrophobicity. |

| dipoleX | The x-component of the dipole moment, reflecting charge distribution. |

| mr | Molar refractivity, related to molecular volume and polarizability. |

| vdw_area | Van der Waals surface area, a measure of molecular size. |

| AM1_HOMO | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| AM1_LUMO | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| apol | Sum of atomic polarizabilities, indicating the molecule's ability to form instantaneous dipoles. |

Once relevant descriptors are selected, mathematical models are developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov A QSAR model for a series of quinoline (B57606) derivatives targeting angiotensin II receptor activity, for example, was derived using stepwise multiple regression analysis. researchgate.net

The validity and predictive power of these models are rigorously assessed using several statistical metrics:

Coefficient of Determination (R²) : This value indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit of the model to the data. nih.gov Generally, an R² value greater than 0.6 is considered acceptable for a QSAR model. nih.gov

Cross-Validated Coefficient (Q² or r²(CV)) : This is a measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. A Q² value greater than 0.5 is generally indicative of a good predictive model. nih.gov The difference between R² and Q² should not be large (e.g., > 0.3), as this could indicate overfitting.

External Validation : The model's ability to predict the activity of an external set of compounds (not used in model development) is the ultimate test of its utility. The predictive correlation coefficient (r² prediction) for the external test set is a key metric. nih.gov

In a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, various machine learning methods were used to develop 16 predictive models, which were evaluated using R² and root mean squared error (RMSE). nih.gov A gradient boosting-based model achieved a high predictive quality with an R² of 95%. nih.gov

Beyond prediction, QSAR models offer valuable mechanistic insights. By examining the descriptors that have the most significant impact on the model, researchers can infer which molecular properties are crucial for biological activity.

For example, if a QSAR model for antibacterial activity shows a strong positive correlation with the log P descriptor, it suggests that increased lipophilicity enhances the compounds' ability to penetrate bacterial cell walls. Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents hinder the molecule from fitting into the active site of the target enzyme. In the analysis of 5,8-quinolinequinone derivatives, parameters like the electrophilic index, ionization potential, and molecular softness were found to be important for their activity against cancer cells. dergipark.org.tr These insights guide the synthesis of new derivatives by suggesting specific structural modifications, such as adding lipophilic groups or avoiding bulky substituents at certain positions, to improve therapeutic efficacy.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for visualizing and understanding the interactions between quinolinone derivatives and their biological targets at an atomic level.

Molecular docking studies have been employed to investigate the interaction of quinolinone and related dichloro-quinolinedione derivatives with several important biological targets.

DT-diaphorase/NQO1 enzyme : NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme implicated in cancer therapy. Docking studies on 6,7-dichloro-5,8-quinolinedione derivatives revealed their interaction with the NQO1 active site. mdpi.com These studies help to understand how substituents on the quinolinedione scaffold influence their recognition and processing by the enzyme. mdpi.com The analysis of hybrids of 1,4-quinone with quinoline derivatives showed that these compounds are suitable substrates for NQO1 and that they localize within a hydrophobic matrix of the enzyme's active site. nih.gov

Bacterial enzymes : Bacterial DNA gyrase is a well-established target for quinolone antibiotics. nih.gov Docking studies are used to model the binding of quinolinone derivatives to the active site of DNA gyrase, often targeting the breakage-reunion domain of the GyrA subunit or the ATPase site of the GyrB subunit. nih.govasm.org These simulations can identify key interactions, such as hydrogen bonds and π-π stacking with DNA bases and amino acid residues, which are essential for inhibitory activity. nih.gov Such studies have been performed on various quinolone analogs against E. coli DNA gyrase, revealing critical interactions with residues like Asp87 and Arg91. researchgate.net

Cannabinoid receptors : While specific docking studies on 5,8-dichloro-1,2-dihydroquinolin-2-one derivatives with cannabinoid receptors (CB1 and CB2) are not extensively documented, research on other quinoline-based structures provides a framework. For instance, a molecular docking study of 2H-thiopyrano[2,3-b]quinoline derivatives against a CB1-related protein was conducted to determine binding affinity and key interactions. This suggests that the quinoline scaffold has the potential to interact with the binding sites of cannabinoid receptors. nih.gov

Molecular docking provides quantitative estimates of binding affinity, typically expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy score generally indicates a more stable and favorable ligand-protein complex. nih.gov

In a study of 6,7-dichloro-5,8-quinolinedione derivatives with NQO1, the calculated binding scores (ΔG) ranged from -8.0 to -8.3 kcal/mol, indicating a strong binding affinity. mdpi.com These scores were lower than that of the reference substance, streptonigrin, suggesting more stable complexes are formed by the dichloro-quinolinedione derivatives. mdpi.com

Table 2: Molecular Docking Scores of 6,7-Dichloro-5,8-quinolinedione Derivatives against the NQO1 Enzyme. mdpi.com

| Compound | Substituent at C2 | Binding Score (ΔG, kcal/mol) |

| 1 | -H | -8.3 |

| 2 | -CH₃ | -8.0 |

| 3 | -CHO | -8.2 |

| 6 | -OH | -8.1 |

| 7 | -Cl | -8.2 |

| Streptonigrin (ST) | Reference | -7.8 |

The analysis of the docked poses reveals the molecular recognition mechanism. Key interactions that stabilize the complex are identified, including:

Hydrogen Bonds : Crucial for specificity, formed between hydrogen bond donors/acceptors on the ligand and protein residues.

Hydrophobic Interactions : Occur between nonpolar regions of the ligand and hydrophobic pockets in the receptor.

π-π Stacking : Interactions between aromatic rings of the ligand and aromatic residues like tyrosine, phenylalanine, or tryptophan in the protein. nih.gov

Electrostatic Interactions : Attractive or repulsive forces between charged groups on the ligand and receptor.

For example, the docking of 6,7-dichloro-5,8-quinolinedione derivatives in the NQO1 active site showed interactions with key residues such as Tyr128, Phe178, and Trp105, with the type of interaction depending on the substituent at the C2 position. A derivative with a hydroxyl group was found to form an additional hydrogen bond, highlighting the importance of specific functional groups in molecular recognition. mdpi.com

Impact of Substituent Groups on Binding Interactions

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituent groups on the core structure. Structure-activity relationship (SAR) studies have identified several key regions where modifications can drastically alter binding affinity and inhibitory potential.

For quinoline-based compounds, three areas are critical for interaction with biological targets: the C2 position, the C4 position, and the benzo portion of the quinoline ring. nih.gov At the C2 position, the presence of bulky, hydrophobic substituents is often necessary for potent activity. nih.gov The C4 position has a strict requirement for a carboxylic acid group or its corresponding salts to achieve inhibition of certain enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov

Molecular docking studies on derivatives of the closely related 6,7-dichloro-5,8-quinolinedione scaffold have provided further insight into how substituents at the C2 position influence binding with the NQO1 enzyme. mdpi.com The type of substituent dictates the arrangement and nature of interactions within the enzyme's active site. mdpi.com For instance, a derivative with a hydroxyl group at the C2 position can form an additional hydrogen bond with the amino acid tyrosine, potentially enhancing its binding affinity. mdpi.com The scoring values from these docking studies, which indicate the strength of the ligand-protein interaction, show that all tested dichloro-5,8-quinolinedione derivatives have a strong binding affinity for the NQO1 enzyme, even stronger than the reference substance, streptonigrin. mdpi.com

| Compound | Substituent at C2 | Scoring Value (ΔG, kcal/mol) |

|---|---|---|

| 6,7-dichloro-5,8-quinolinedione | -H | -8.1 |

| 6,7-dichloro-2-methylo-5,8-quinolinedione | -CH₃ | -8.3 |

| 6,7-dichloro-2-formylo-5,8-quinolinedione | -CHO | -8.2 |

| 6,7-dichloro-2-hydroxy-5,8-quinolinedione | -OH | -8.3 |

| 2,6,7-trichloro-5,8-quinolinedione | -Cl | -8.3 |

| Streptonigrin (Reference) | N/A | -8.0 |

Enzymatic Studies and Substrate Specificity (e.g., NQO1 Enzymatic Conversion Rates)

Derivatives of the quinoline scaffold have been identified as suitable substrates for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comnih.gov This enzyme plays a crucial role in cellular defense by catalyzing the two-electron reduction of quinones to hydroquinones, a detoxification process. nih.gov However, this same enzymatic conversion can be exploited for therapeutic purposes, as NQO1 can bioactivate certain quinone-based compounds into potent cytotoxic agents. researchgate.net Given that NQO1 is often overexpressed in various human cancers, this provides a pathway for tumor-selective drug activation. researchgate.net

Enzymatic assays measuring the oxidation of NADPH to NADP+ have been used to determine the rate at which NQO1 converts these quinoline derivatives. nih.gov Studies show that hybrids of 1,4-quinone with quinoline derivatives are efficiently converted by NQO1, with most tested compounds demonstrating a higher enzymatic conversion rate than the known NQO1 substrate, streptonigrin. nih.gov

Further research into 6,7-dichloro-5,8-quinolinedione derivatives has shown that the introduction of various substituent groups at the C2 position significantly increases the enzymatic conversion rate by NQO1 compared to both the parent compound and streptonigrin. mdpi.com This suggests that modifications to the quinoline core can enhance their suitability as NQO1 substrates. mdpi.com

| Compound | Conversion Rate (μmol NADPH/μmol NQO1/min) |

|---|---|

| Streptonigrin (ST) | 725 |

| 6,7-dichloro-5,8-quinolinedione | 872 |

| 6,7-dichloro-2-methylo-5,8-quinolinedione | 890 |

| 6,7-dichloro-2-formylo-5,8-quinolinedione | 910 |

| 6,7-dichloro-2-hydroxy-5,8-quinolinedione | 940 |

| 2,6,7-trichloro-5,8-quinolinedione | 920 |

Theoretical Insights into Biological Activity Mechanisms

In vitro and in silico studies have provided significant theoretical insights into the mechanisms driving the biological activities of this compound and its analogs, including anti-proliferative, anti-cancer, anti-inflammatory, and anti-bacterial effects.

Anti-proliferative, Anti-cancer, and Anti-tumor Activity:

The anticancer potential of dichlorinated quinoline derivatives has been linked to several molecular mechanisms. One key derivative, 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), has been shown to suppress the growth of liver cancer cells. researchgate.net Its anti-proliferative effects are mediated by the inhibition of the Akt signaling pathway, which is crucial for cell proliferation. researchgate.net By suppressing this pathway, ADQ leads to cell cycle arrest. researchgate.net

Other related quinoline structures have also demonstrated significant anti-proliferative and cytotoxic effects. nih.govnih.gov Metal complexes of 5,7-dihalo-8-hydroxylquinoline exhibit high cytotoxicity against various tumor cell lines, with evidence suggesting that they bind to DNA via intercalation. nih.gov Molecular docking studies have further illuminated the mechanisms of action for chloroquinoline derivatives. In silico analysis suggests that these compounds can bind effectively to crucial enzymes involved in cell proliferation and survival, such as topoisomerase IIβ and various protein kinases like EGFR and BRAF. researchgate.netmdpi.com For example, 7-chloroquinoline (B30040) derivatives show strong binding affinity for topoisomerase IIβ, an enzyme critical for DNA replication in cancer cells. researchgate.netsemanticscholar.org

| Compound/Derivative Class | Target | Mechanism/Finding | Source |

|---|---|---|---|

| 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ) | Akt Pathway | Inhibits Akt pathway, leading to cell cycle arrest and suppressed proliferation in liver cancer cells. | researchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Topoisomerase IIβ | Minimum binding energy of -7.3 kcal/mol in docking studies, suggesting potential anticancer activity. | researchgate.netsemanticscholar.org |

| 4-(4-benzoyl, 5-phenyl-1,2,3-triazol-1-yl)-8-chloro-quinolin-2(1H)-one | EGFR, BRAFV600E, EGFRT790M | Potent inhibitor with IC₅₀ values of 57 nM (EGFR), 68 nM (BRAFV600E), and 9.70 nM (EGFRT790M). | mdpi.com |

| Complexes of 5,7-dihalo-8-hydroxylquinoline | DNA | Stronger DNA binding ability than free ligand; likely intercalates with DNA. High cytotoxicity against tumor cells. | nih.gov |

Anti-inflammatory Activity:

The quinoline scaffold is also associated with anti-inflammatory properties. Studies on related dihydroquinoline derivatives have shown they can reduce oxidative stress, which in turn lowers the levels of pro-inflammatory cytokines and NF-κB mRNA. nih.gov The mechanism often involves the inhibition of pro-inflammatory enzymes and the reduced production of mediators like tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in macrophages. nih.govresearchgate.net While direct studies on this compound are limited, the established anti-inflammatory potential of the broader quinoline class suggests a plausible mechanism via modulation of inflammatory pathways. biointerfaceresearch.com

Anti-bacterial Activity:

Several 5,7-dichloro-8-hydroxy-quinoline and other chloroquinoline derivatives have demonstrated notable antibacterial and antifungal activity. researchgate.netnih.gov They have been tested against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.netnih.gov In silico molecular docking studies have been conducted to understand the binding patterns of these compounds with bacterial enzymes. researchgate.net The results indicate that chloroquinoline derivatives exhibit a strong binding affinity for bacterial DNA gyrase B, an essential enzyme for bacterial DNA replication, suggesting this as a likely mechanism for their antibacterial action. researchgate.netsemanticscholar.org

Future Research Directions for 5,8 Dichloro 1,2 Dihydroquinolin 2 One

Rational Design and Synthesis of Novel Analogs with Tailored Reactivity Profiles

Future synthetic research should focus on the rational design of novel analogs of 5,8-dichloro-1,2-dihydroquinolin-2-one to create a library of compounds with finely tuned reactivity. The existing chloro-substituents at the 5- and 8-positions provide a foundational electronic framework that can be further modified to influence the molecule's reactivity and interaction with biological systems.

Key synthetic strategies could involve:

Modification at the N1-position: Introducing a variety of substituents on the nitrogen atom can significantly alter the compound's solubility, steric profile, and hydrogen-bonding capabilities.

Functionalization of the Dihydropyridinone Ring: Exploring reactions at the C3 and C4 positions of the dihydroquinolinone core can lead to a diverse range of derivatives. Methodologies such as catalytic annulation of α,β-unsaturated N-arylamides and various cyclization reactions (electrophilic, radical-initiated, photochemical) offer promising avenues for creating 3,4-disubstituted analogs. mdpi.com

Varying Aromatic Substituents: While maintaining the core 5,8-dichloro structure, the synthesis of analogs with additional or alternative substituents on the benzene (B151609) ring could be explored to modulate electronic effects.

The synthesis of these new analogs will allow for a systematic investigation of structure-activity relationships (SAR), providing insights into how specific structural modifications impact the compound's chemical behavior. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions can alter the electrophilicity and nucleophilicity of the quinolinone system, thereby tailoring its reactivity profile for specific applications, such as targeted covalent inhibition in a biological context. nih.govacs.org

Advanced Computational Methodologies for Enhanced Predictive Modeling and Mechanistic Elucidation

To accelerate the discovery and development of this compound derivatives, advanced computational methodologies are indispensable. Theoretical calculations can provide deep insights into the molecule's intrinsic properties and predict its behavior in various chemical environments, guiding experimental efforts and minimizing resource expenditure.

Future computational research should include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the electronic structure, molecular orbital energies (such as HOMO and LUMO), and molecular electrostatic potential (MEP) maps of this compound and its designed analogs. nih.govresearchgate.netrsc.orgnih.gov This information is crucial for predicting sites of reactivity for electrophilic and nucleophilic attack and understanding the stability of different conformations. arabjchem.orgscielo.br

Reaction Mechanism Modeling: Computational modeling can elucidate the detailed mechanisms of synthetic reactions used to create quinolinone derivatives. researchgate.netarxiv.orgnih.gov By mapping out transition states and reaction energy profiles, researchers can optimize reaction conditions to improve yields and selectivity.

Predictive Machine Learning Models: Leveraging large datasets of known chemical reactions, machine learning algorithms can be trained to predict the outcomes of reactions involving novel substrates. nih.govacs.org Such models could forecast the most likely products when this compound is subjected to various reagents and conditions, thus accelerating the discovery of new synthetic routes and derivatives. rsc.org

These computational approaches will enable a more predictive and less empirical approach to the chemistry of this compound.

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO-LUMO gap, MEP). | Prediction of reactivity, stability, and intermolecular interaction sites. nih.govnih.gov |

| Molecular Docking | Simulation of binding to biological targets (e.g., enzyme active sites). | Identification of potential protein targets and prediction of binding affinity. nih.govmdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving quinolinone derivatives. | Elucidation of detailed mechanisms of biological activity. |

| Machine Learning (ML) | Predicting reaction outcomes and biological activity from molecular structure. | Rapid screening of virtual libraries of analogs to prioritize synthesis. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Pathways for Quinolinone Derivatives

The quinoline (B57606) and quinolinone scaffolds are cornerstones in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. arabjchem.orgnih.govnih.gov A significant future direction for this compound is the systematic exploration of its potential as a therapeutic agent.

Key areas for investigation include:

Anticancer Activity: Many quinoline derivatives exert their anticancer effects by inhibiting key cellular pathways. ekb.egrsc.org Future studies should screen this compound and its analogs against a panel of cancer cell lines. nih.gov Mechanistic studies could then focus on identifying specific molecular targets, such as protein kinases (e.g., EGFR, HER-2), tubulin polymerization, or topoisomerases, which are common targets for quinoline-based drugs. ekb.egrsc.orgnih.gov The compound's ability to induce apoptosis, cell cycle arrest, or generate reactive oxygen species (ROS) in cancer cells should also be investigated. mdpi.commdpi.com

Enzyme Inhibition: The specific substitution pattern of this compound may confer high affinity and selectivity for particular enzyme targets. High-throughput screening could identify novel enzymatic pathways modulated by this compound. For example, quinoline-5,8-diones have been explored as inhibitors of enzymes like Sphingosine Kinase (SphK). mdpi.com

Antimicrobial and Antiviral Potential: Given the broad-spectrum activity of the quinoline class, evaluating the derivatives against various bacterial, fungal, and viral pathogens is a logical next step.

Identifying the molecular targets is crucial for understanding the mechanism of action and for the rational design of more potent and selective second-generation compounds. nih.gov

Integration of Experimental and Theoretical Approaches for Comprehensive Chemical System Understanding

The most profound understanding of this compound and its potential will be achieved through a synergistic integration of experimental and theoretical methodologies. A feedback loop where computational predictions guide experimental design, and experimental results refine theoretical models, will accelerate progress significantly.

This integrated approach would involve:

Theory-Guided Synthesis: Using DFT and machine learning to predict promising molecular structures with desired reactivity or biological activity before committing to their synthesis in the lab. nih.gov

Spectroscopic and Computational Characterization: Combining experimental spectroscopic data (NMR, IR) with theoretical calculations to confirm the structures of newly synthesized compounds and to gain deeper insight into their conformational and electronic properties. scielo.brmdpi.com

Mechanistic Investigations: Using computational modeling to propose reaction mechanisms or modes of biological action, which can then be tested and validated through targeted experiments, such as kinetic studies or site-directed mutagenesis of a biological target. researchgate.net

By closely coupling theoretical calculations with empirical research, a comprehensive picture of the chemical system can be developed. researchgate.net This holistic understanding is essential for unlocking the full potential of this compound and its derivatives in materials science, catalysis, and medicine.

Q & A

Q. What synthetic methodologies are commonly employed for 5,8-dichloro-1,2-dihydroquinolin-2-one?

The compound can be synthesized via palladium-catalyzed coupling reactions. For instance, describes a protocol using 2,8-dichloroquinoline as a precursor, reacted with amines in the presence of Pd(dba)₂, BINAP ligand, and t-BuONa as a base. Reaction optimization includes solvent selection (e.g., CH₂Cl₂/MeOH mixtures) and temperature control (room temperature to reflux). Yield improvements often require iterative adjustments to ligand-metal ratios and reaction times .

Q. How should researchers characterize this compound to confirm purity and structure?

Use a combination of high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) for structural validation. highlights HRMS (MALDI-TOF) for precise molecular weight determination, while ¹H-NMR in CDCl₃ resolves substituent-specific signals (e.g., aromatic protons at δ 6.67–7.76 ppm). Purity assessment via HPLC with UV detection (e.g., 254 nm) is recommended, coupled with column chromatography for isolation .

Q. What solvent systems are optimal for recrystallization?

Polar aprotic solvents like DMF or DMSO are effective due to the compound’s moderate solubility. Gradient recrystallization using mixtures of dichloromethane and hexane (e.g., 1:3 v/v) can enhance crystal formation. Monitor phase separation microscopically to avoid amorphous precipitates .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR peak splitting) be resolved during structural analysis?

Discrepancies in NMR signals may arise from dynamic rotational isomerism or paramagnetic impurities. Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For example, cooling the sample to −40°C can slow molecular rotation, simplifying splitting patterns. Cross-validate with 2D techniques (COSY, HSQC) to assign ambiguous signals .

Q. What experimental designs are suitable for studying substituent effects on reactivity?

Employ a systematic approach:

- Synthesize derivatives with electron-donating (e.g., methyl) or withdrawing (e.g., nitro) groups at positions 5 and 7.

- Monitor reaction kinetics (e.g., via in situ IR spectroscopy) under controlled conditions (temperature, solvent polarity).

- Compare Hammett σ values to correlate substituent electronic effects with reaction rates .

Q. How can computational modeling aid in predicting regioselectivity in derivatization reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and frontier molecular orbitals. For instance, analyze the LUMO of this compound to predict nucleophilic attack sites. Pair computational results with experimental validation using X-ray crystallography to confirm bond angles and charge localization .

Q. What strategies mitigate side reactions during cross-coupling steps?

- Ligand screening : Replace BINAP with Xantphos or DPEphos to modulate metal coordination and reduce undesired homocoupling.

- Additive optimization : Introduce catalytic amounts of Cs₂CO₃ to stabilize intermediates.

- Oxygen exclusion : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of Pd(0) to inactive Pd(II) species .

Methodological Considerations

Q. How to design a robust protocol for scaling up synthesis without compromising yield?

- Stepwise scaling : Begin with 10 mmol batches, gradually increasing to 100 mmol while monitoring exotherms and mixing efficiency.

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to track reaction progress in real time.

- Workup optimization : Replace traditional extractions with continuous flow systems to reduce solvent waste and improve reproducibility .

Q. What analytical approaches validate the absence of residual palladium in final products?

Use inductively coupled plasma mass spectrometry (ICP-MS) with a detection limit of <1 ppb. Pre-treat samples via microwave-assisted acid digestion (HNO₃/HCl) to ensure complete metal dissolution. Cross-check with colorimetric assays (e.g., dithizone complexation) for rapid screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.